![molecular formula C10H14FN3O2 B2596699 [1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers CAS No. 1869644-40-5](/img/structure/B2596699.png)
[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers
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Description
“[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers” is a chemical compound with the CAS Number: 1869644-40-5 . It has a molecular weight of 227.24 and its IUPAC name is (1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14FN3O2/c1-16-8-2-7(5-15)14(4-8)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Its boiling point is predicted to be 384.9±42.0 °C .Safety and Hazards
Mechanism of Action
Target of Action
The compound “[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers” contains a pyrimidinyl group, which is a common feature in many bioactive compounds. Pyrimidines are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism .
Pharmacokinetics
Its molecular weight (22724 g/mol ) suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
properties
IUPAC Name |
[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2/c1-16-8-2-7(5-15)14(4-8)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEBQHCRGSNNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C2=CC(=NC=N2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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